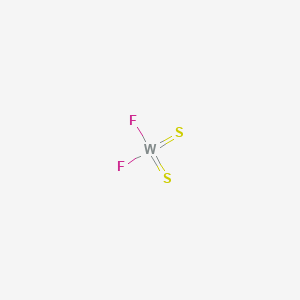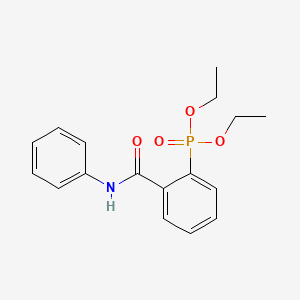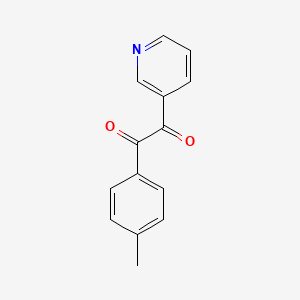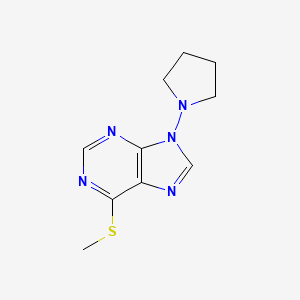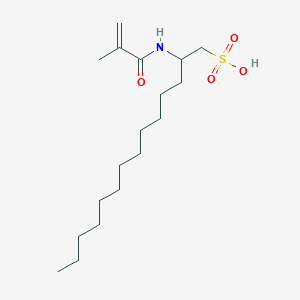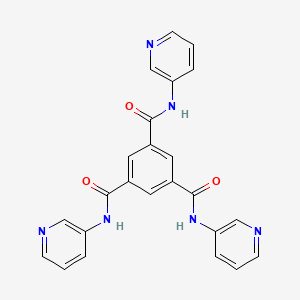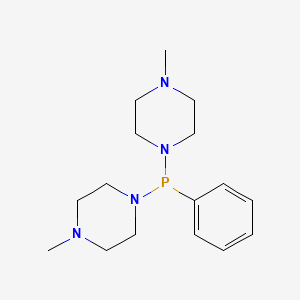
1,1'-(Phenylphosphanediyl)bis(4-methylpiperazine)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(Phenylphosphanediyl)bis(4-methylpiperazine) is a compound that belongs to the class of piperazine derivatives Piperazines are known for their wide range of biological and pharmaceutical activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Phenylphosphanediyl)bis(4-methylpiperazine) typically involves the reaction of phenylphosphane with 4-methylpiperazine under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the 4-methylpiperazine, followed by the addition of phenylphosphane. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
1,1’-(Phenylphosphanediyl)bis(4-methylpiperazine) can undergo various chemical reactions, including:
Oxidation: The phenylphosphane group can be oxidized to form phosphine oxides.
Substitution: The piperazine rings can participate in nucleophilic substitution reactions.
Complexation: The compound can form complexes with metal ions, which can be useful in catalysis.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Substitution: Halogenated compounds or alkylating agents are commonly used in substitution reactions.
Complexation: Metal salts such as palladium chloride or platinum chloride are used for complexation reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted piperazine derivatives.
Complexation: Metal complexes with potential catalytic properties.
科学研究应用
1,1’-(Phenylphosphanediyl)bis(4-methylpiperazine) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in industrial processes.
作用机制
The mechanism of action of 1,1’-(Phenylphosphanediyl)bis(4-methylpiperazine) depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. The phenylphosphane group can participate in redox reactions, while the piperazine rings can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions.
相似化合物的比较
Similar Compounds
1,1’-(Phenylphosphoryl)bis(4-methylpiperazine): Similar structure but with a phosphoryl group instead of a phosphane group.
1,1’-(Phenylphosphinidene)bis(4-methylpiperazine): Contains a phosphinidene group.
1,1’-(Phenylphosphinidene)bis(benzenesulfonic acid): Features benzenesulfonic acid groups.
Uniqueness
1,1’-(Phenylphosphanediyl)bis(4-methylpiperazine) is unique due to the presence of the phenylphosphane group, which imparts distinct chemical reactivity and potential applications in catalysis and coordination chemistry. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
39669-99-3 |
|---|---|
分子式 |
C16H27N4P |
分子量 |
306.39 g/mol |
IUPAC 名称 |
bis(4-methylpiperazin-1-yl)-phenylphosphane |
InChI |
InChI=1S/C16H27N4P/c1-17-8-12-19(13-9-17)21(16-6-4-3-5-7-16)20-14-10-18(2)11-15-20/h3-7H,8-15H2,1-2H3 |
InChI 键 |
YYLPLUOQDGLZHS-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)P(C2=CC=CC=C2)N3CCN(CC3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


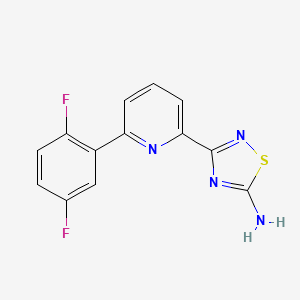
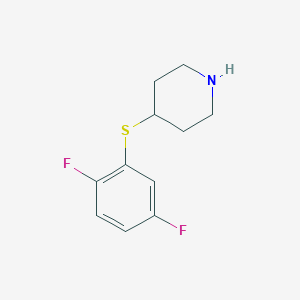
![5-[4-[bis(2-chloroethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide](/img/structure/B15343964.png)
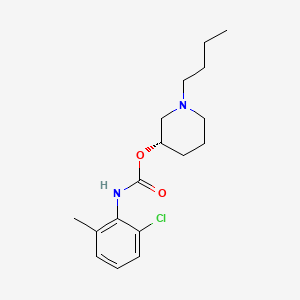
![4-[2-(4-Nitrophenoxy)ethylamino]butanoic acid;hydrochloride](/img/structure/B15343966.png)
